1-methyl-1H-pyrrole-2-carbaldehyde oxime
Overview
Description
1-methyl-1H-pyrrole-2-carbaldehyde oxime is a chemical compound with the CAS Number: 37110-15-9 . It has a molecular weight of 124.14 and its IUPAC name is 1-methyl-1H-pyrrole-2-carbaldehyde oxime . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-pyrrole-2-carbaldehyde oxime is represented by the InChI code: 1S/C6H8N2O/c1-8-4-2-3-6(8)5-7-9/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
1-methyl-1H-pyrrole-2-carbaldehyde oxime is a solid substance . The compound has a molecular weight of 124.14 . Unfortunately, specific physical properties like melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Supramolecular Chains and Magnetic Behavior
1-methyl-1H-pyrrole-2-carbaldehyde oxime has been utilized as a ligand in the formation of supramolecular chains. Specifically, its coordination with paramagnetic transition metal ions led to the discovery of a new {Mn(III)25} barrel-like cluster. This cluster is linked via Na(+) cations into a 1D polymeric topology, demonstrating single-molecule magnetic behavior, indicating potential applications in magnetic materials and data storage technologies (Giannopoulos et al., 2014).
Molecular Structure and Hydrogen Bonds
Research into the conformations and hydrogen bonds of pyrrole-2-carbaldehyde oxime isomers has provided valuable insights. NMR studies have shown that the E and Z isomers adopt preferable conformations with syn orientations of the oxime group relative to the pyrrole ring. These conformations are stabilized by intramolecular hydrogen bonds, which have implications for understanding the molecular interactions and stability of these compounds (Afonin et al., 2010).
Synthesis and Chemical Reactivity
The compound has also been involved in studies focusing on the synthesis and reactivity of pyrrole derivatives. For instance, the synthesis and bio-pharmacological evaluation of pyrrole derivatives, including 1-methyl-1H-pyrrole-2-carbaldehyde oxime, have led to the discovery of compounds with significant anti-nociceptic profiles, comparable to existing reference compounds. This research opens avenues for the development of new analgesic and anti-inflammatory agents (Battilocchio et al., 2013).
Organic Synthesis and Material Science
In organic synthesis, the compound has been utilized in experiments towards the synthesis of corrins, highlighting its versatility in organic transformations. The reactions explored offer new pathways for the synthesis of complex organic molecules, which could have applications in pharmaceuticals and material science (Black et al., 1976).
properties
IUPAC Name |
(NE)-N-[(1-methylpyrrol-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-8-4-2-3-6(8)5-7-9/h2-5,9H,1H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPMPNSDKOHWPJ-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrrole-2-carbaldehyde oxime | |
CAS RN |
55970-42-8 | |
Record name | NSC191942 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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